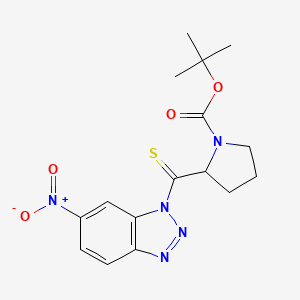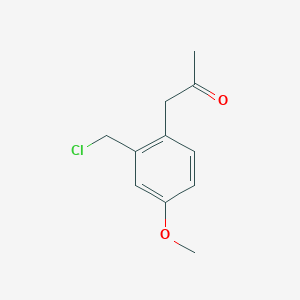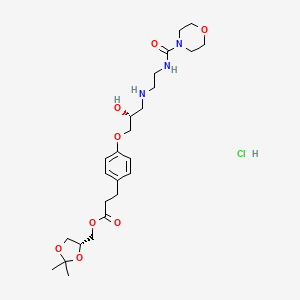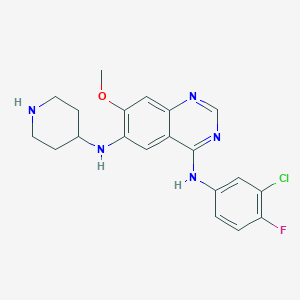
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine is a compound known for its potential as an inhibitor of type I receptor tyrosine kinases, particularly HER2. This compound has shown promise in the treatment of hyperproliferative diseases such as cancer and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine involves multiple steps. One of the key steps includes the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (S)-3-hydroxy tetrahydrofuran and potassium tert-butoxide in the presence of DMF, followed by washing with methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups.
Applications De Recherche Scientifique
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Mécanisme D'action
The compound exerts its effects by inhibiting type I receptor tyrosine kinases, particularly HER2. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: Inhibits both HER2 and EGFR and is used in breast cancer treatment.
Uniqueness
N4-(3-chloro-4-fluorophenyl)-7-methoxy-N6-(piperidin-4-yl)quinazoline-4,6-diamine is unique due to its specific inhibition of HER2, making it particularly effective in HER2-positive cancers .
Propriétés
Formule moléculaire |
C20H21ClFN5O |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
4-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-N-piperidin-4-ylquinazoline-4,6-diamine |
InChI |
InChI=1S/C20H21ClFN5O/c1-28-19-10-17-14(9-18(19)26-12-4-6-23-7-5-12)20(25-11-24-17)27-13-2-3-16(22)15(21)8-13/h2-3,8-12,23,26H,4-7H2,1H3,(H,24,25,27) |
Clé InChI |
JCUWUVFZWOZGTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


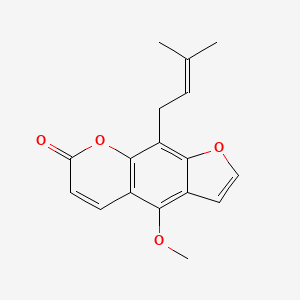
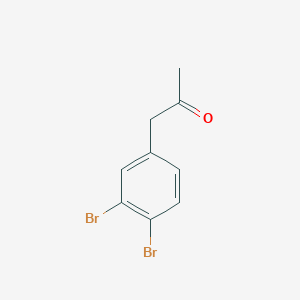
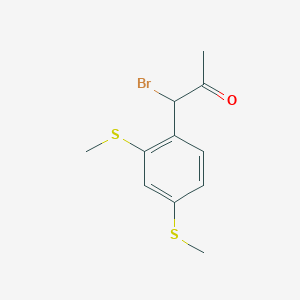
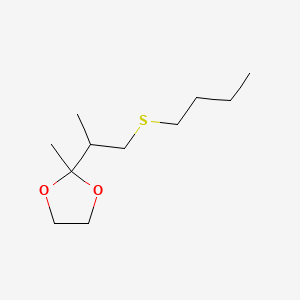

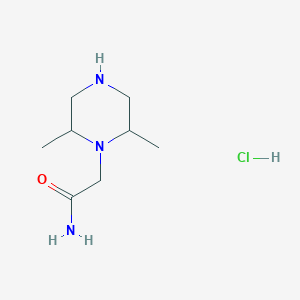
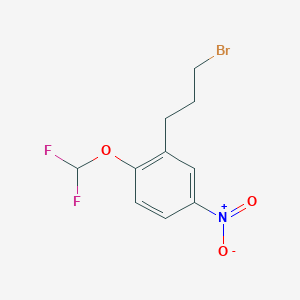
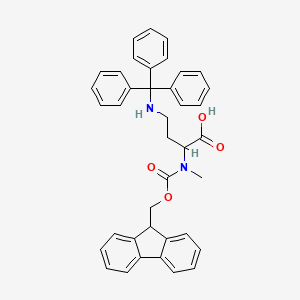
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)

